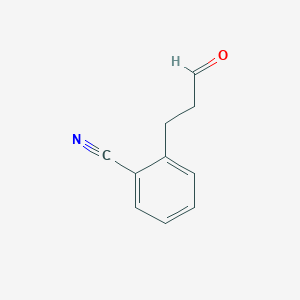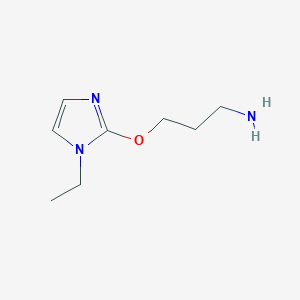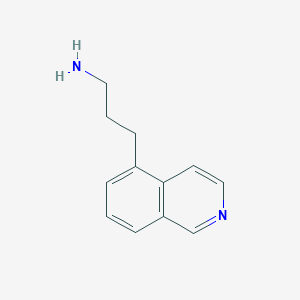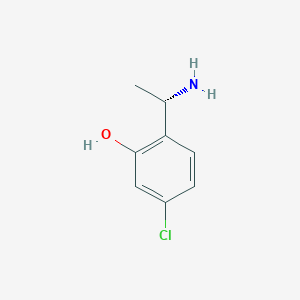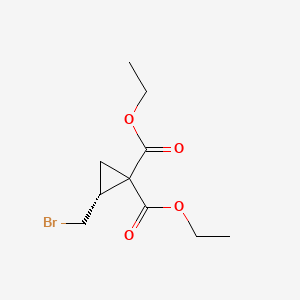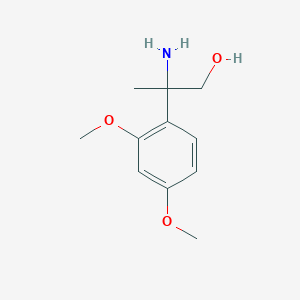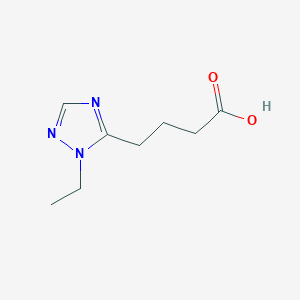
3-(3,4-Dichlorophenyl)-2,2-dimethylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dichlorophenyl)-2,2-dimethylpropanoic acid is an organic compound with the molecular formula C11H12Cl2O2 It is a derivative of propanoic acid, characterized by the presence of two chlorine atoms on the phenyl ring and two methyl groups on the propanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-2,2-dimethylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dichlorobenzene, which undergoes a Friedel-Crafts alkylation reaction with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Workup: After the reaction is complete, the mixture is quenched with water, and the organic layer is separated. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
3-(3,4-Dichlorophenyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, H2 with palladium on carbon (Pd/C) catalyst.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Phenyl derivatives with various functional groups.
科学研究应用
3-(3,4-Dichlorophenyl)-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
相似化合物的比较
Similar Compounds
3,4-Dichlorophenylacetic acid: Similar structure but lacks the dimethyl groups on the propanoic acid chain.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a different functional group (phenoxyacetic acid) but similar chlorine substitution on the phenyl ring.
3,4-Dichlorophenyl isocyanate: Contains an isocyanate group instead of a carboxylic acid group.
Uniqueness
3-(3,4-Dichlorophenyl)-2,2-dimethylpropanoic acid is unique due to the presence of both chlorine atoms and dimethyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H12Cl2O2 |
|---|---|
分子量 |
247.11 g/mol |
IUPAC 名称 |
3-(3,4-dichlorophenyl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C11H12Cl2O2/c1-11(2,10(14)15)6-7-3-4-8(12)9(13)5-7/h3-5H,6H2,1-2H3,(H,14,15) |
InChI 键 |
KKMHGMYUWAWGLL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


